molecular formula C14H11NS B12543821 10-Aminophenanthrene-9-thiol CAS No. 652160-83-3

10-Aminophenanthrene-9-thiol

Cat. No.: B12543821
CAS No.: 652160-83-3
M. Wt: 225.31 g/mol
InChI Key: QPZUOTCULGMMRN-UHFFFAOYSA-N
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Description

10-Aminophenanthrene-9-thiol is an organic compound that belongs to the class of phenanthrenes and derivatives It is characterized by the presence of an amino group at the 10th position and a thiol group at the 9th position on the phenanthrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Aminophenanthrene-9-thiol typically involves multi-step organic reactions. One common method includes the nitration of phenanthrene to introduce a nitro group, followed by reduction to form the amino group. The thiol group can be introduced through thiolation reactions using appropriate thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and thiolation under high-pressure conditions might be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

10-Aminophenanthrene-9-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups.

    Substitution: Electrophilic reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Aminophenanthrene derivatives: Formed from reduction and substitution reactions.

Scientific Research Applications

10-Aminophenanthrene-9-thiol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent labeling reagent for biomolecules.

    Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Aminophenanthrene-9-thiol involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    9-Aminophenanthrene: Lacks the thiol group, making it less versatile in certain chemical reactions.

    10-Aminophenanthrene: Lacks the thiol group, limiting its applications in thiol-specific reactions.

    Phenanthrene-9-thiol: Lacks the amino group, reducing its ability to participate in amine-specific reactions.

Uniqueness

10-Aminophenanthrene-9-thiol is unique due to the presence of both amino and thiol groups, allowing it to participate in a wider range of chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

652160-83-3

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

10-aminophenanthrene-9-thiol

InChI

InChI=1S/C14H11NS/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,16H,15H2

InChI Key

QPZUOTCULGMMRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)S

Origin of Product

United States

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